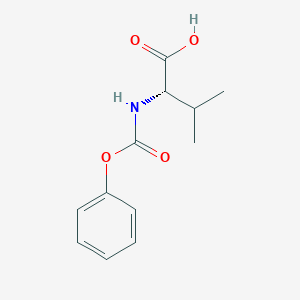![molecular formula C11H18N2O3 B020279 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid CAS No. 104160-97-6](/img/structure/B20279.png)
1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid
描述
Synthesis Analysis
The synthesis of related cyclopenta[b]pyrrole derivatives involves multi-step processes that start from various precursors, such as anilines or pyrrole derivatives. For example, aminophenylcyclopenta[b]pyrrolones have been synthesized starting from substituted anilines, leading to a new heterocyclic system with potential pharmacological interest, particularly in the virology field (Dallemagne et al., 1994). Additionally, octahydro-pyrano[3,2-b]pyrrole 2-carboxylic acids, derived from D-mannose, serve as novel bicyclic amino acids for synthesizing biologically active molecules (Ella-Menye et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within the cyclopenta[b]pyrrole family has been elucidated through various techniques, including X-ray crystallography. For example, studies have shown the unique stereochemistry and ring junction configurations in cyclopropane and pyrrolo derivatives, providing insight into their three-dimensional arrangement and potential interaction with biological targets (Cetina et al., 2004).
Chemical Reactions and Properties
Cyclopenta[b]pyrrole derivatives engage in a variety of chemical reactions, showcasing their versatility. For instance, base-promoted transannulation has been used to create structurally diverse fused pyridines and pyrroles with excellent regio- and stereoselectivity (Yang et al., 2015). Such reactions underscore the chemical reactivity and potential for creating complex heterocyclic systems.
Physical Properties Analysis
The physical properties of cyclopenta[b]pyrrole derivatives, including solubility and stability, are critical for their application in synthesizing biologically active compounds. Research has focused on developing organo-soluble poly(amide–imide)s from bicyclo[2,2,2]oct-7-ene-tetracarboxylic-bis-L-amino acids, indicating the importance of solubility and polymer compatibility in materials science applications (Faghihi et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are essential for understanding the utility of cyclopenta[b]pyrrole derivatives in chemical synthesis and drug design. Studies on the synthesis of diastereo- and enantiomerically pure beta-aminocyclopropanecarboxylic acids from pyrrole highlight the synthetic utility and potential for creating constrained amino acid derivatives for peptide construction (Beumer et al., 2000).
科学研究应用
Synthesis and Biologically Active Molecule Construction
Bicyclic amino acids, including structures related to 1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic acid, are pivotal in synthesizing biologically active molecules and peptidomimetics. For instance, the synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose has been explored for their potential use in preparing aeruginosin analogs and conformationally constrained peptidomimetics. These compounds are crucial for studying inhibition activities toward serine proteases such as thrombin and trypsin, highlighting their significance in therapeutic applications (Ella-Menye, Nie, & Wang, 2008).
Development of New Chemical Synthesis Methods
Research on the base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones has provided a novel approach to synthesizing fused pyridines and pyrroles. This method shows excellent regio- and stereoselectivity, facilitating the creation of structurally diverse molecules with potential applications in drug discovery and material science. Such advances in chemical synthesis techniques open new pathways for the development of pharmaceuticals and novel materials (Yang et al., 2015).
属性
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-aminopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-6(12)10(14)13-8-4-2-3-7(8)5-9(13)11(15)16/h6-9H,2-5,12H2,1H3,(H,15,16)/t6-,7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBCLJVMRACEC-JBDRJPRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546785 | |
| Record name | (2S,3aS,6aS)-1-[(2S)-2-Aminopropanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid | |
CAS RN |
104160-97-6 | |
| Record name | (2S,3aS,6aS)-1-[(2S)-2-Aminopropanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



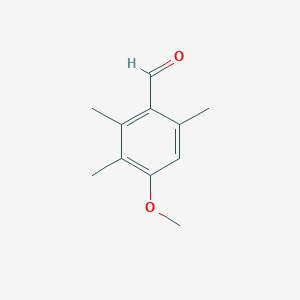
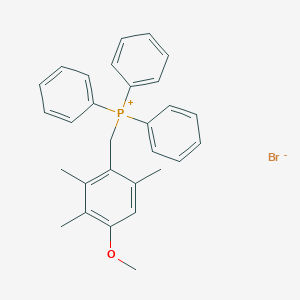
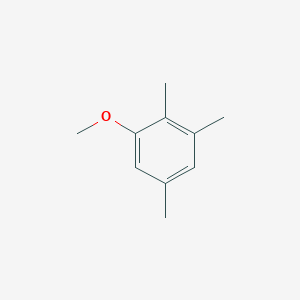
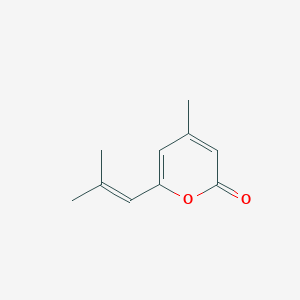
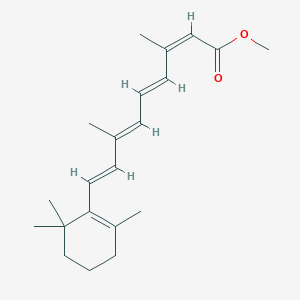

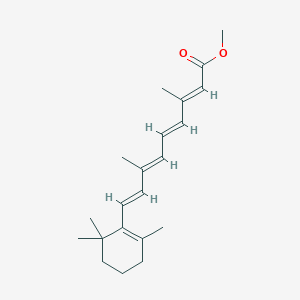
![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)
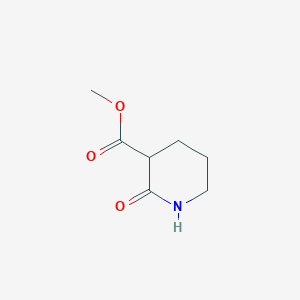
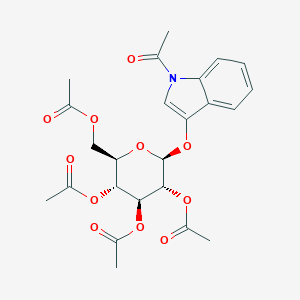
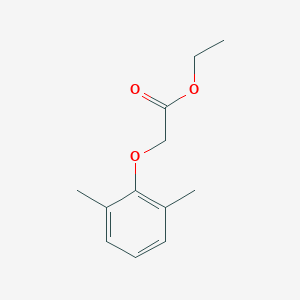
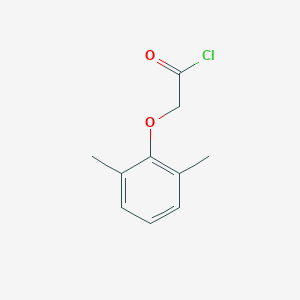
![(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]butanediamide](/img/structure/B20238.png)
